N-(3-nitrophenyl)-1-indolinecarbothioamide
Overview
Description
N-(3-nitrophenyl)-1-indolinecarbothioamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.07284784 g/mol and the complexity rating of the compound is 412. The solubility of this chemical has been described as 7.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Biologically Potent Diorganosilicon(IV) Complexes of Indole-2,3-Dione Derivatives
This study synthesized eco-friendly fungicides and bactericides derived from indole-2,3-dione derivatives, demonstrating the antimicrobial potential of such compounds. The synthesized compounds, including ones related to N-(3-nitrophenyl)-1-indolinecarbothioamide, showed significant biological activity against various fungal and bacterial strains, suggesting potential applications in developing new antimicrobial agents (Singh & Nagpal, 2005).
Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination
This research introduced a method for the scalable synthesis of carbazole and indole compounds, which are crucial in organic synthesis and pharmaceutical development. The findings imply that derivatives of this compound could be synthesized through similar processes for use in creating complex organic molecules (Nykaza et al., 2018).
Synthetic, Spectral, and Antimicrobial Aspects of Biologically Relevant Coordination Compounds
This study synthesized and characterized dioxomolybdenum(VI) and oxovanadium(V) complexes with heterocyclic ketimines, including compounds similar to this compound. The compounds exhibited antimicrobial activities, underscoring their potential in medicinal chemistry and drug development (Garg, Fahmi, & Singh, 2008).
Synthesis and Biological Screening for Cytotoxic Activity of N-substituted Indolines and Morpholines
This research focused on developing novel anticancer drugs, demonstrating the cytotoxic effects of certain indoline derivatives against cancer cells. It highlights the potential therapeutic applications of this compound derivatives in cancer treatment (Doan et al., 2016).
Synthesis, Crystal Structures, and Electronic Properties of Imidazoline Nitroxide Radicals
This study explored the synthesis and properties of nitroxide radicals, relevant to materials science for their magnetic and electrochemical properties. Research on this compound could similarly contribute to the development of novel materials with specific magnetic or conductive properties (Coronado et al., 2003).
Properties
IUPAC Name |
N-(3-nitrophenyl)-2,3-dihydroindole-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-6-3-5-12(10-13)16-15(21)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9H2,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIZQOZXGANICG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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